An In-depth Technical Guide to Ethyl 4-bromo-2-chlorobenzoate (CAS No. 76008-74-7)
An In-depth Technical Guide to Ethyl 4-bromo-2-chlorobenzoate (CAS No. 76008-74-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Halogenated Building Block
Ethyl 4-bromo-2-chlorobenzoate, with the CAS number 76008-74-7, is a halogenated aromatic ester that serves as a critical intermediate in the synthesis of a variety of complex organic molecules.[1][2][3] Its unique substitution pattern, featuring both bromo and chloro substituents on the benzene ring, offers medicinal chemists and process developers a versatile scaffold for the introduction of diverse functionalities. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role in pharmaceutical research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 4-bromo-2-chlorobenzoate is essential for its effective handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 76008-74-7 | [1][2] |
| Molecular Formula | C₉H₈BrClO₂ | [1] |
| Molecular Weight | 263.52 g/mol | [1] |
| Appearance | Not explicitly stated, but related compounds are liquids or solids. | |
| Purity | Typically >95% or >96% | [2][3] |
| SMILES Code | O=C(OCC)C1=CC=C(Br)C=C1Cl | [3] |
Synthesis of Ethyl 4-bromo-2-chlorobenzoate: The Esterification Pathway
The primary and most direct route for the synthesis of Ethyl 4-bromo-2-chlorobenzoate is the Fischer esterification of its corresponding carboxylic acid, 4-bromo-2-chlorobenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and atom economy.[4]
Reaction Mechanism: A Step-by-Step Look
The Fischer esterification proceeds through a series of equilibrium steps. The mechanism, detailed below, is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity.[4][5]
Caption: Fischer Esterification Mechanism
Experimental Protocol: A Practical Approach
A typical laboratory-scale synthesis of Ethyl 4-bromo-2-chlorobenzoate involves the following steps:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-bromo-2-chlorobenzoic acid is dissolved in an excess of ethanol, which acts as both the reactant and the solvent.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is carefully added to the reaction mixture.
-
Reflux: The mixture is heated to reflux and maintained at this temperature for several hours to drive the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated. The crude product can be further purified by column chromatography on silica gel to yield pure Ethyl 4-bromo-2-chlorobenzoate.[6][7]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic protons will appear as a complex multiplet in the downfield region, with their chemical shifts and coupling constants influenced by the bromo and chloro substituents.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the ester, the methylene and methyl carbons of the ethyl group, and the aromatic carbons. The positions of the aromatic carbon signals will be dictated by the electron-withdrawing effects of the halogen and ester groups.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks will include C-O stretching vibrations and aromatic C-H and C=C stretching bands.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine and one chlorine atom.
Applications in Drug Discovery and Development
Ethyl 4-bromo-2-chlorobenzoate is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of two distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the construction of complex molecular architectures with desired pharmacological properties.
The precursor, 4-bromo-2-chlorobenzoic acid, is a known intermediate in the synthesis of antidiabetic drugs like Dapagliflozin and antiviral agents.[12] The ester form, Ethyl 4-bromo-2-chlorobenzoate, offers advantages in certain synthetic routes due to its modified reactivity and solubility.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Ethyl 4-bromo-2-chlorobenzoate. While a specific safety data sheet (SDS) for this compound was not found in the search results, information from related compounds suggests the following guidelines.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[13]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.[14]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[14]
First Aid Measures:
-
In case of skin contact: Wash off with soap and plenty of water.[15]
-
In case of eye contact: Rinse immediately with plenty of water.[14]
-
If inhaled: Move the person into fresh air.[15]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[15]
In all cases of exposure, it is advisable to consult a physician and show them the safety data sheet of a closely related compound if a specific one is unavailable.[15]
Conclusion
Ethyl 4-bromo-2-chlorobenzoate is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and drug development. Its well-defined synthesis and the dual-halogenated functionality of its aromatic ring provide a versatile platform for the creation of novel and complex molecules. A comprehensive understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in research and manufacturing.
References
-
Amerigo Scientific. Ethyl 4-Bromo-2-chlorobenzoate. [Link]
- Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
-
IndiaMART. ETHYL-4-BROMO-2-CHLORO BENZOATE. [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
NIST. Ethyl-4-chlorobenzoate. [Link]
-
PubChem. Ethyl 4-bromobenzoate. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information for: A mild and efficient one-pot synthesis of esters from benzyl alcohols and alcohols. [Link]
-
YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. [Link]
Sources
- 1. indiamart.com [indiamart.com]
- 2. Ethyl 4-Bromo-2-chlorobenzoate - Amerigo Scientific [amerigoscientific.com]
- 3. anaxlab.com [anaxlab.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. 4-Bromo-2-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. Ethyl 4-bromobenzoate | C9H9BrO2 | CID 22043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-ブロモ安息香酸エチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. ETHYL 4-CHLOROBENZOATE(7335-27-5) 13C NMR [m.chemicalbook.com]
- 11. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]





